molecular formula C20H19N3O4S2 B2456716 (Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887204-87-7

(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2456716
CAS No.: 887204-87-7
M. Wt: 429.51
InChI Key: FDBRTVSJMAKWPH-XDOYNYLZSA-N
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Description

(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
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Properties

IUPAC Name

4-propan-2-yloxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-4-11-23-17-10-9-16(29(21,25)26)12-18(17)28-20(23)22-19(24)14-5-7-15(8-6-14)27-13(2)3/h1,5-10,12-13H,11H2,2-3H3,(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBRTVSJMAKWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring, an isopropoxy group, and a sulfamoyl moiety. Its chemical formula is C19H22N4O3SC_{19}H_{22}N_4O_3S, which contributes to its biological properties. The presence of the sulfamoyl group is particularly noteworthy as it often enhances the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Kinases : Many thiazole derivatives exhibit inhibitory effects on specific kinases, which are crucial in cellular signaling pathways. For instance, related compounds have shown activity against Src kinase, a target in cancer therapy .
  • Anticancer Activity : The compound may exhibit anticancer properties by interfering with cell proliferation and survival pathways. Similar thiazole derivatives have been evaluated for their ability to inhibit cancer cell lines, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50/EffectivenessReference
Src Kinase InhibitionSrc KinaseGI50 = 1.34 µM
Anticancer ActivityVarious Cancer Cell LinesIC50 values vary; effective at 50 µM in HT-29 cells
Enzyme InhibitionHeat Shock Protein 90Not specified

Case Studies

  • Src Kinase Inhibition : A study evaluated the Src kinase inhibitory activity of thiazole derivatives, including those structurally related to this compound. The results indicated that certain modifications could enhance potency, with GI50 values ranging from 1.34 µM to higher values depending on structural variations .
  • Anticancer Effects : In vitro studies on colon cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation significantly at concentrations of 50 µM after 72 hours. This suggests that the compound may have a role in cancer treatment strategies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of thiazole have been shown to inhibit specific kinases involved in cancer progression. The compound's structure allows it to interact with targets such as PAK4, which is implicated in tumor growth and metastasis. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer models .

Inhibition of Enzymatic Activity

The sulfamoyl group in the compound is particularly effective in inhibiting enzymes related to disease mechanisms. Research indicates that compounds with similar structures can inhibit Heat Shock Protein 90 (HSP90), a chaperone protein that plays a crucial role in cancer cell survival . This inhibition can lead to cancer cell apoptosis and reduced tumor growth.

Antimicrobial Properties

There is emerging evidence that compounds containing thiazole moieties possess antimicrobial properties. Studies have indicated that derivatives of thiazole can exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study evaluated the effectiveness of (Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide against triple-negative breast cancer (TNBC). The findings revealed that the compound inhibited cell proliferation significantly and induced apoptosis through the inhibition of PAK4 kinase activity. This suggests its potential as a targeted therapy for aggressive cancer types .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit HSP90 showed promising results. The study demonstrated that the compound could disrupt the protein-protein interactions necessary for HSP90 function, leading to enhanced degradation of client proteins involved in oncogenesis .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits PAK4 kinase; induces apoptosisSignificant antiproliferative effects on TNBC cell lines
Enzymatic InhibitionTargets HSP90; disrupts protein interactionsEnhances degradation of oncogenic proteins
Antimicrobial PropertiesEffective against bacterial strainsPotential for new antibiotic development

Preparation Methods

Nitro Reduction and Sulfamoylation

The benzo[d]thiazole scaffold is typically synthesized from 2-amino-6-nitrobenzo[d]thiazole. Reduction of the nitro group using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation (NH₄Cl, Fe) yields 2-amino-6-aminobenzo[d]thiazole . Subsequent sulfamoylation is achieved via reaction with sulfamoyl chloride (ClSO₂NH₂) in dichloromethane under inert conditions, yielding 6-sulfamoylbenzo[d]thiazol-2-amine (Intermediate A) with 78–85% yield.

Reaction Conditions:

  • Temperature: 0–5°C (slow addition of sulfamoyl chloride).
  • Base: Triethylamine (2.5 equiv) to neutralize HCl byproduct.
  • Solvent: Anhydrous DCM.

Alkylation with Propargyl Bromide

The introduction of the prop-2-yn-1-yl group at position 3 is achieved via nucleophilic substitution. Intermediate A reacts with propargyl bromide (1.2 equiv) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours, yielding 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2-amine (Intermediate C) in 70–75% yield.

Key Considerations:

  • Excess propargyl bromide ensures complete substitution.
  • Steric hindrance at position 3 necessitates elevated temperatures.

Synthesis of 4-Isopropoxybenzamide

Carboxylic Acid Activation

Adapting methodologies from benzamide synthesis patents, 4-isopropoxybenzoic acid is activated using phosphorus oxychloride (POCl₃) in a mixed solvent system (THF:ethyl acetate, 1:2 v/v) at 0–5°C. This generates the reactive 4-isopropoxybenzoyl chloride (Intermediate B) in situ, avoiding isolation of the unstable acyl chloride.

Optimized Parameters:

  • Solvent ratio: THF:ethyl acetate (1:2) enhances solubility and reaction homogeneity.
  • POCl₃ stoichiometry: 1.5 equiv relative to benzoic acid.
  • Reaction time: 1 hour at 0–5°C.

Ammonolysis to Benzamide

Intermediate B is treated with 25–28% ammonium hydroxide at room temperature for 4 hours, yielding 4-isopropoxybenzamide (Intermediate D) with 85–90% purity after recrystallization from ethanol/water.

Purification Protocol:

  • Organic layer washed with 5% HCl (removes excess POCl₃).
  • Neutralization with saturated NaHCO₃.
  • Drying over MgSO₄ and solvent evaporation.

Stereoselective Imine Formation

Condensation Reaction

Intermediate C (3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2-amine) reacts with Intermediate D (4-isopropoxybenzamide) under Dean-Stark conditions to facilitate water removal. The reaction employs p-toluenesulfonic acid (p-TsOH) as a catalyst in toluene at 110°C for 8 hours, yielding the (Z)-isomer preferentially (75–80% yield).

Stereochemical Control:

  • The (Z)-configuration is favored due to intramolecular hydrogen bonding between the sulfamoyl NH and the benzamide carbonyl oxygen during imine formation.
  • Bulky isopropoxy group minimizes steric clash in the transition state.

Isolation and Characterization

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) and recrystallized from methanol. Structural confirmation is achieved through:

  • ¹H NMR : Distinct singlet at δ 8.2 ppm (imine CH).
  • IR : Stretches at 1675 cm⁻¹ (C=O) and 1320 cm⁻¹ (S=O).
  • HPLC : >98% purity with Z/E ratio of 95:5.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
Sulfamoylation ClSO₂NH₂, Et₃N, DCM 85 92 High regioselectivity
Alkylation Propargyl bromide, K₂CO₃, MeCN 75 88 Scalable conditions
Imine formation p-TsOH, toluene, Dean-Stark 80 95 Stereoselective

Challenges and Optimization Strategies

Sulfamoyl Group Hydrolysis

Under acidic or prolonged heating conditions, the sulfamoyl group may hydrolyze to sulfonic acid. Mitigation involves:

  • Strict control of reaction pH (neutral to slightly basic).
  • Use of anhydrous solvents.

Alkyne Side Reactions

The prop-2-yn-1-yl group is prone to polymerization or oxidation. Stabilization is achieved via:

  • Addition of 0.1% hydroquinone as a radical inhibitor.
  • Conducting reactions under nitrogen atmosphere.

Q & A

Q. Critical Conditions :

  • Temperature control (<5°C for exothermic steps like alkylation).
  • Use of inert atmospheres (N₂/Ar) for moisture-sensitive reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of techniques is essential:

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., isopropoxy CH₃ groups at δ ~1.3 ppm, propargyl protons at δ ~2.5 ppm) .
    • ¹³C NMR : Assigns quaternary carbons (e.g., thiazole C2 at δ ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves Z/E isomerism and spatial arrangement of substituents .

Q. Priority Markers :

  • Absence of unreacted starting material peaks in NMR.
  • Isotopic patterns in MS matching theoretical calculations .

Basic: What initial biological screening assays are recommended to assess therapeutic potential?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of kinases (e.g., CDK1, GSK-3β) at varying concentrations (1–100 µM) .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility/Stability : HPLC monitoring of compound integrity in PBS (pH 7.4) over 24–72 hours .

Q. Key Controls :

  • Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only controls .

Advanced: How can researchers optimize synthesis yield using Design of Experiments (DoE)?

Methodological Answer:

  • Factor Screening : Identify critical variables (e.g., reaction temperature, catalyst loading, solvent ratio) via fractional factorial design .
  • Response Surface Methodology (RSM) : Use central composite design to model interactions (e.g., temperature vs. time) and predict optimal conditions .
  • Case Study : For amidation steps, optimize EDCI/HOBt molar ratios (1.2–2.0 equiv.) and reaction time (4–12 hours) to maximize yield (>80%) while minimizing side products .

Q. Tools :

  • Software like Minitab or JMP for statistical analysis.
  • Real-time monitoring via FTIR or Raman spectroscopy .

Advanced: How should conflicting biological activity data across assays be resolved?

Methodological Answer:

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Dose-Response Analysis : Compare IC₅₀ values across assays; discrepancies may arise from differences in cell permeability or off-target effects .
  • Metabolic Stability Check : Test compound stability in liver microsomes; rapid degradation in certain assays may explain reduced activity .

Example : If a compound shows strong kinase inhibition in vitro but weak activity in cell-based assays, evaluate cellular uptake via LC-MS quantification of intracellular concentrations .

Advanced: What strategies elucidate the mechanism of action for kinase-targeted activity?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model compound binding to ATP pockets; validate with mutagenesis (e.g., Ala-scanning of kinase active sites) .
  • Cellular Pathway Analysis : Western blotting for phosphorylation status of downstream targets (e.g., ERK1/2 for MAPK pathway) .

Case Study : For compounds showing dual CDK/GSK-3β inhibition, use siRNA knockdown to isolate contributions of each target to observed phenotypes .

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